

GSK9311 Solubility Data and Key Properties

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Compound Focus: GSK9311

Cat. No.: S529519

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The table below summarizes the key physicochemical and solubility data for **GSK9311** from multiple commercial suppliers and scientific sources.

Property	Value / Description	Source / Comments
CAS Number	1923851-49-3	Consistent across sources [1] [2] [3]
Molecular Formula	$C_{24}H_{31}N_5O_3$	[2] [3] [4]
Molecular Weight	437.53 g/mol	[2] [3] [4]
Purity	≥98% (HPLC)	Typically ≥98% to 99.52% [1] [2] [4]
Physical Form	White to off-white/beige powder	[1] [2]
Solubility in DMSO	2 mg/mL (warmed) [1]	Reported as clear upon warming [1].
	10 mM (~4.38 mg/mL at 25°C) [2]	Information from product datasheet [2].
	30 mg/mL (68.57 mM) [3] [5]	Information from product datasheet [3].
Solubility in Water	<1 mg/mL	Practically insoluble [2].

Property	Value / Description	Source / Comments
Solubility in Ethanol	<1 mg/mL	Practically insoluble [2].
Storage Condition	-20°C	Both powder and solution recommended for storage at -20°C or lower [1] [2] [3].
Primary Biological Role	Negative control for BRPF1 inhibitor GSK6853 [1] [5]	125- to 185-fold less potent than GSK6853 [1].

Experimental Protocols

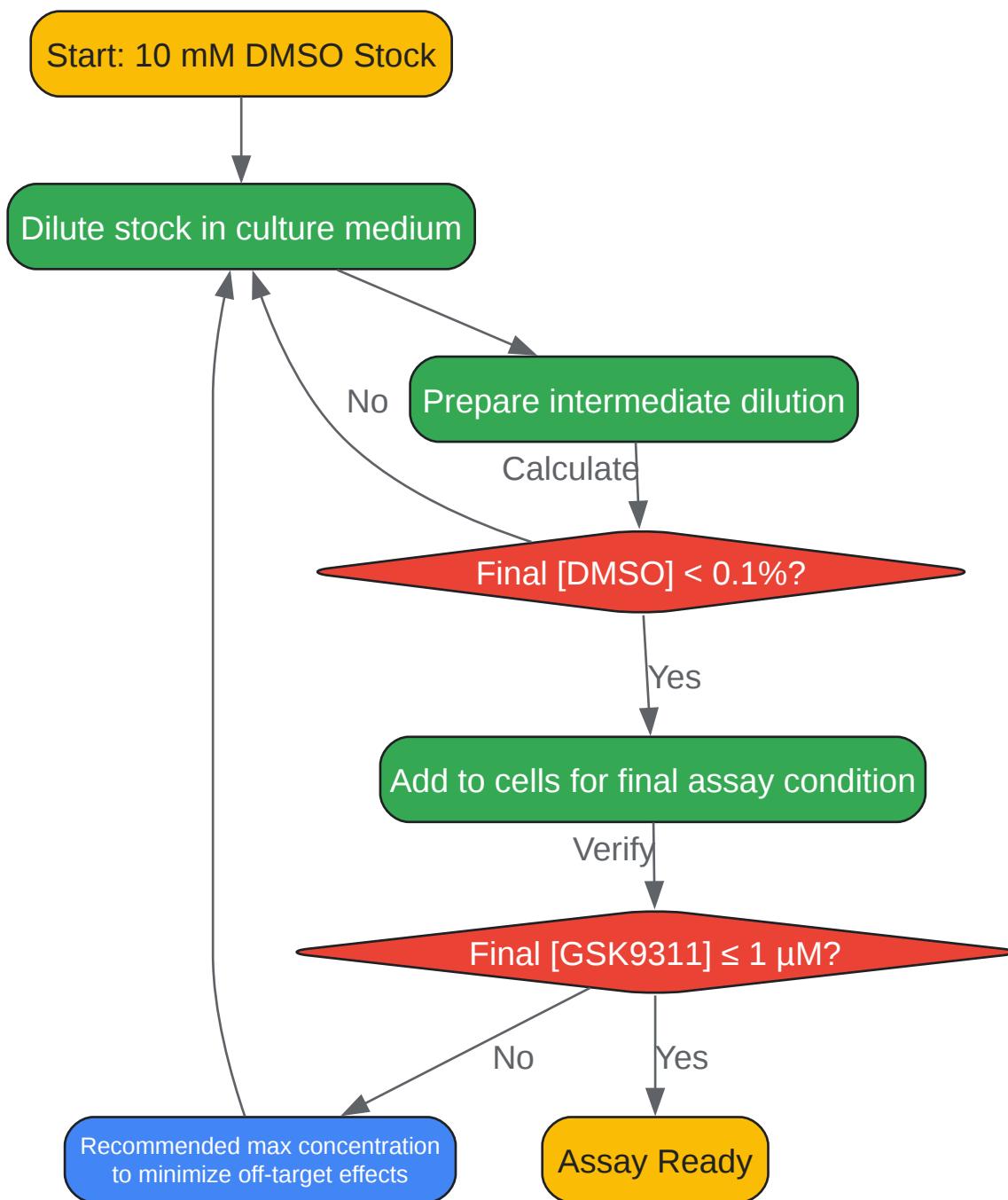
Basic DMSO Stock Solution Preparation

This protocol is for preparing a standard 10 mM stock solution, which can be scaled to other concentrations.

- **Calculating Mass:** Determine the mass of **GSK9311** needed. For a 1 mL, 10 mM stock solution:
 - Mass (mg) = Volume (L) × Concentration (M) × Molecular Weight (g/mol)
 - Mass = 0.001 L × 0.01 mol/L × 437.53 g/mol = **4.38 mg**
- **Weighing:** Accurately weigh the calculated mass of **GSK9311** powder.
- **Dissolution:** Transfer the powder to a sterile vial. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL) to achieve the final concentration.
- **Solubilization:** Briefly vortex the mixture. If the powder does not dissolve completely, **warm the solution gently** in a 37°C water bath and sonicate for a few minutes until the solution is clear [1].
- **Aliquoting and Storage:** Immediately aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. **Store at -20°C or -80°C.** Under these conditions, the solution is expected to be stable for at least 1 month to 6 months [2] [3].

Preparation of Working Solutions for Cell-Based Assays

Due to the potential for solvent toxicity and interference, the final DMSO concentration in cell culture media should typically not exceed 0.1%. The following workflow outlines the process of preparing a working solution for cell-based assays:



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The following formulations are recommended for preparing working solutions for animal studies [2]:

- **Formulation 1 (for IP administration):** 2.5 mg/mL **GSK9311** in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
- **Formulation 2 (oral administration):** 2.5 mg/mL **GSK9311** in 10% DMSO + 90% (20% SBE-β-CD in Saline).

Key Considerations for Experimental Design

- **DMSO as a Binding Agent:** While DMSO is indispensable for solubilizing compounds like **GSK9311**, be aware that it can bind to proteins with low affinity. A recent study on human Nerve Growth Factor (hNGF) demonstrated that DMSO can bind specifically, albeit without inducing major conformational changes or affecting receptor binding at low concentrations [6]. This underscores the importance of including proper solvent controls in all binding and activity assays.
- **Stability and Storage:** The product is supplied as a powder and should be stored desiccated at **-20°C**. For long-term storage (over 6 months), solutions in DMSO are best kept at **-80°C** [2] [3]. Always note the date of preparation on the vial and avoid repeated freezing and thawing of stock solutions to maintain stability.
- **Use as a Negative Control:** **GSK9311** is explicitly designed as a negative control for the potent BRPF1 bromodomain inhibitor GSK6853 [1]. Its use is critical for confirming that the observed phenotypic effects in your experiments are due to specific BRPF1 inhibition and not off-target interactions. The recommended concentration in cell-based assays is **no higher than 1 µM** to minimize potential off-target activity [2].

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